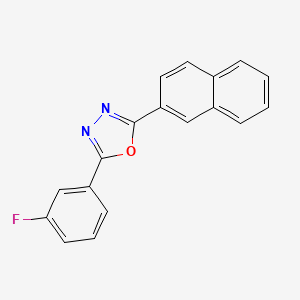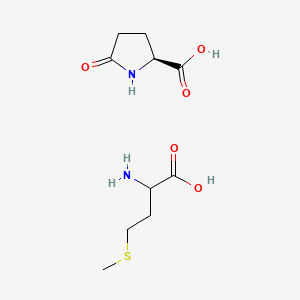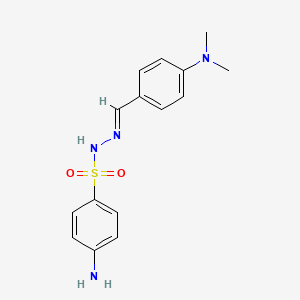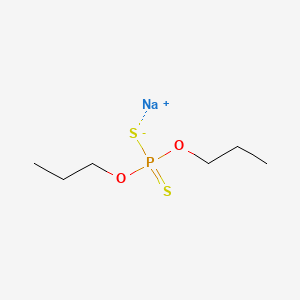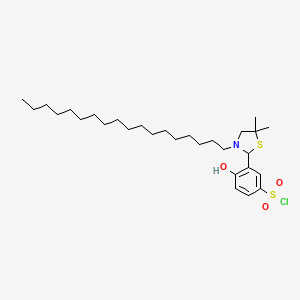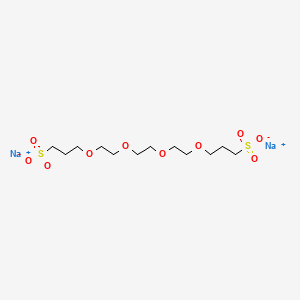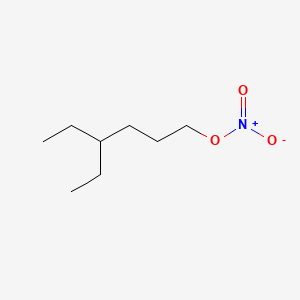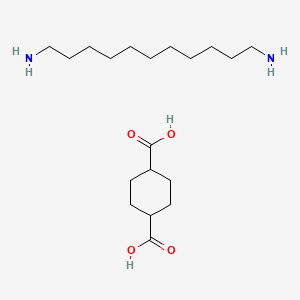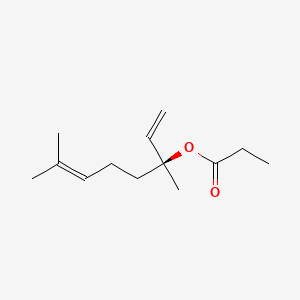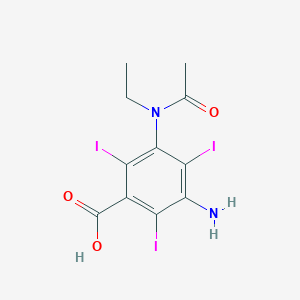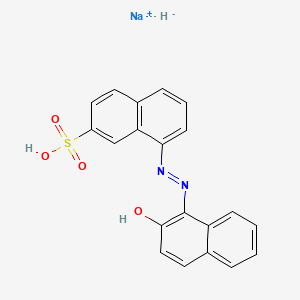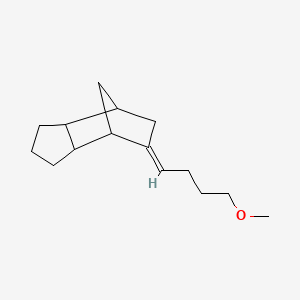
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a fused ring system with multiple chiral centers, making it an interesting subject for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include Diels-Alder reactions, followed by hydrogenation and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce new functional groups, such as halides or amines.
Scientific Research Applications
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be explored for drug development, targeting specific molecular pathways or receptors.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: Lacks the methoxybutylidene group, resulting in different reactivity and properties.
Methoxybutylidene-indene: Contains the methoxybutylidene group but lacks the octahydro and methano modifications.
Uniqueness
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications.
Properties
CAS No. |
93981-69-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(8E)-8-(4-methoxybutylidene)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C15H24O/c1-16-8-3-2-5-11-9-12-10-15(11)14-7-4-6-13(12)14/h5,12-15H,2-4,6-10H2,1H3/b11-5+ |
InChI Key |
XRHVLQZJSWNRMK-VZUCSPMQSA-N |
Isomeric SMILES |
COCCC/C=C/1\CC2CC1C3C2CCC3 |
Canonical SMILES |
COCCCC=C1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


